Methyl 4,4-difluoropentanoate Methyl 4,4-difluoropentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18768818
InChI: InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3
SMILES:
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol

Methyl 4,4-difluoropentanoate

CAS No.:

Cat. No.: VC18768818

Molecular Formula: C6H10F2O2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,4-difluoropentanoate -

Specification

Molecular Formula C6H10F2O2
Molecular Weight 152.14 g/mol
IUPAC Name methyl 4,4-difluoropentanoate
Standard InChI InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3
Standard InChI Key QNROZPYEXZWTLD-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)OC)(F)F

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1558369-72-4
Molecular FormulaC6H10F2O2\text{C}_6\text{H}_{10}\text{F}_2\text{O}_2
Molecular Weight152.14 g/mol
Boiling PointNot reported-
DensityNot reported-
LogP (Partition Coefficient)1.5948

The absence of experimental data for boiling point and density contrasts with related compounds, such as ethyl 4,4-difluoro-5-hydroxypentanoate (density: 1.167 g/cm³, predicted boiling point: 218.1°C) . These discrepancies highlight the need for further empirical studies on Methyl 4,4-difluoropentanoate’s physical properties.

Spectroscopic and Computational Data

Although direct spectroscopic data (e.g., NMR, IR) is unavailable, computational predictions for similar fluorinated esters provide indirect insights. For instance, ethyl 4,4-difluoro-5-[(nonafluorobutylsulfonyl)oxy]pentanoate (CAS 89645965) exhibits a collision cross-section (CCS) of 194.5 Ų for its molecular ion . Such metrics aid in hypothesizing the chromatographic behavior of Methyl 4,4-difluoropentanoate, though experimental validation remains essential .

Synthesis and Manufacturing

Industrial-Scale Production Challenges

Scaling up synthesis presents challenges, including the handling of corrosive fluorinating agents and ensuring high regioselectivity. The compound’s stability under storage conditions (e.g., sensitivity to moisture or light) remains undocumented, necessitating stability studies akin to those for 4-methyl-4-(methyldisulfanyl)pentanoic acid, which recommends storage at 4°C in moisture-free environments .

Applications in Pharmaceutical and Material Science

Role as a Synthetic Intermediate

Future Research Directions

Empirical Studies

Priority areas include:

  • Spectroscopic Characterization: Elucidating NMR and IR spectra to confirm structural integrity.

  • Thermodynamic Properties: Measuring boiling point, melting point, and solubility in common solvents.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

Application-Driven Investigations

Exploring its utility in asymmetric catalysis or as a linker in antibody-drug conjugates (ADCs) could mirror advancements with 4-methyl-4-(methyldisulfanyl)pentanoic acid . Collaboration with pharmaceutical firms may accelerate translational research.

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